molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3

Ethyl 3-oxo-5-phenylpentanoate

Cat. No. B107270
CAS RN: 17071-29-3
M. Wt: 220.26 g/mol
InChI Key: PRDJGEFZGPKCSG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-phenylpentanoate is a compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in the production of pharmaceuticals and polymers. The compound is characterized by the presence of a ketone group (3-oxo), an ethyl ester moiety, and a phenyl group as part of its structure, which allows it to undergo a variety of chemical reactions and transformations.

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate (AOX) was synthesized and its vibrational spectra analyzed, providing insights into the molecular structure and bonding . Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via a Ru-mediated coupling reaction, showcasing the versatility of reactions that can be applied to similar ethyl 3-oxo-5-phenylpentanoate structures . The cyclization of ethyl 6-oxo-5-phenylheptoate, a compound with a similar structure, was studied, revealing multiple products and demonstrating the reactivity of such compounds under basic conditions .

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 3-oxo-5-phenylpentanoate has been determined using various spectroscopic and computational methods. X-ray crystallography has been employed to determine the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, which shares a similar backbone . Density Functional Theory (DFT) calculations have been used to predict and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of ethyl 3-oxo-5-phenylpentanoate and its analogs has been explored in various studies. For example, the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene has been investigated, showing the influence of solvent on the reactivity and the tautomeric equilibrium of the compound . Cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate have been studied, demonstrating the potential of these compounds to participate in cycloaddition reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxo-5-phenylpentanoate derivatives have been analyzed in various contexts. The study of polymerizable tautomers of ethyl 3-oxo-4-pentenoate revealed the impact of solvent on the tautomeric equilibrium and reactivity ratios during copolymerization . The production of ethyl (R)-2-hydroxy-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor highlighted the enantioselective reduction capabilities and the physical properties of the resulting compound, such as enantiomeric excess and chemical purity .

Scientific Research Applications

Biocatalytic Synthesis

Ethyl 3-oxo-5-phenylpentanoate has been extensively studied in the context of biocatalytic synthesis. Research demonstrates the potential of using whole-cell biocatalysts for the enantioselective reduction of this compound, leading to the formation of stereoisomers with high enantiomeric excess, which is significant for producing pharmaceutically relevant compounds (Żądło et al., 2016).

Enzymatic Reduction

The asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate, closely related to ethyl 3-oxo-5-phenylpentanoate, has been successfully achieved using microorganisms like Saccharomyces cerevisiae. This research is particularly relevant for organic synthesis, offering high chemical yields and selectivity in the production of enantiomerically pure compounds (Milagre et al., 2006).

Chemical Synthesis and Analysis

Ethyl 3-oxo-5-phenylpentanoate has been used in various chemical synthesis studies, including the production of kavalactones and other heterocyclic compounds. These studies often involve reactions like cyclization and condensation, contributing to the development of new synthetic methodologies and understanding of reaction mechanisms (Kamal et al., 2006), (Gusak & Kozlov, 2007).

X-Ray Crystallography

Ethyl 3-oxo-5-phenylpentanoate and its derivatives have also been examined using X-ray crystallography to elucidate their molecular structures. This is essential for understanding the physical and chemical properties of these compounds, which can have implications in various fields, including material science and drug design (Weber et al., 1995), (Arrieta & Mostad, 2001).

properties

IUPAC Name

ethyl 3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGEFZGPKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937816
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-5-phenylpentanoate

CAS RN

17071-29-3
Record name 17071-29-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (13.8 g, 0.6 mole) was washed twice with hexane (2×50 ml) and suspended in 250 ml of freshly distilled THF. Next ethyl acetoacetate (75 ml, excess) was added dropwise carefully while the receiving flask was cooled at -10° C. After the addition was complete, it was stirred at -10° C. for 2 hours and at room temperature for 30 min. Benzylbromide (51.0 g, 0.3 mole) in THF was added dropwise at room temperature to the above solution. The reaction mixture was stirred overnight at room temperature. The reaction was terminated the next day by pouring into ice cold water, brought to neutral pH, and extracted with ether/ethylacetate. The combined ether/ethylacetate extracts were rinsed over brine and dried over Na2SO4. Removal of the solvent followed by careful vacuum distillation gave ethyl-benzylacetoacetate, bp 276° C. IR: (neat), cm-1 : 2900-3050, 1690-1760 (broad), 1655. NMR (CDCl3):δ:1.25 (t1 3H, CH2CH3); 2.25 (s, 3H, COCH3); 3.20 (d, 2H, benzylic CH2); 3.8 (t, 1H, COCHCO); 4.20 (q, 2H, OCH2CH3); 7.15-7.35 (m, 5H, Ar-H).
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) was added dropwise with stirring under nitrogen to 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0° C. The resulting solution was stirred for 15 minutes at 0° C. before adding dropwise a solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole). The resulting orange solution was stirred for a further 15 minutes at 0° C. before adding benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) and the solution was then allowed to warm to room temperature over 11/4 hours with stirring before quenching reaction by addition of conc HCl acid (100 ml) in water (200 ml) followed by ether (500 ml). The layers were separated and the aqueous further extracted with ether (3×300 ml). The combined organic layers were washed with water until the wash was neutral, dried (anhydrous MgSO4) and then concentrated. The resulting yellow oil was distilled under vacuum to give a virtually colourless oil (64.2 g, 37%), b.p. 118°-126° C. at 0.7 mmHg, n.m.r. δ(CDCl3) 7.08 (5H, s), 4.07 (2H, q, J=7 Hz), 3.23 (2H, s), 2.80 (4H, s) and 1.23 (3H, t, J=7 Hz).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Yield
37%

Synthesis routes and methods III

Procedure details

Ethyl acetoacetate (2.32 g, 20 mmol) is added to a pre-cold solution of LDA (2.0 M, 20 mL, 40 mmol) in THF (100 mL) at 0° C. After addition, the mixture is stirred for 30 min, then benzyl bromide (3.42 g, 20 mmol) is added dropwise. After stirred at 0° C. for 30 min, the reaction is quenched by 5 N HCl, extracted with ethyl ether. The combined organic layers are washed with water and brine until it is neutral. Concentration and column chromatography yields 1.6 g of the title compounds.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxo-5-phenylpentanoate
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Reactant of Route 5
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Reactant of Route 6
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Ethyl 3-oxo-5-phenylpentanoate

Citations

For This Compound
43
Citations
A Zadlo, JH Schrittwieser… - European Journal of …, 2016 - Wiley Online Library
… Ethyl 3-Oxo-5-phenylpentanoate (2): Jones reagent was prepared by the addition of concentrated H 2 SO 4 (30 mL) to CrO 3 (33.5 g) followed by careful dilution with water to give 250 …
C Deshayes, B Pujol, S Gelin - Journal of heterocyclic …, 1986 - Wiley Online Library
… 4‐aryl‐3‐oxo‐3a,4,9,10‐tetrahydro‐3H‐benzo[4,5]cyclohepta[1,2‐c]isoxazoles which in turn were prepared from ethyl 3‐oxo‐4‐phenoxybutanoate or ethyl 3‐oxo‐5‐phenylpentanoate …
Number of citations: 4 onlinelibrary.wiley.com
EE Schweizer, KJ Lee - The Journal of Organic Chemistry, 1982 - ACS Publications
… (b) An authentic sample of 16 was prepared via ethyl 3-oxo-5-phenylpentanoate, which on reacting with benzil monohydrazone by the procedure of Evans and Schweizer12 gave 3,4-…
Number of citations: 13 pubs.acs.org
CR Holmquist, EJ Roskamp - Tetrahedron letters, 1990 - Elsevier
… When compound 1 ,Cdiphenyl-1 -butene was subjected to method A, ethyl 3-oxo-5-phenylpentanoate and ethyl benzoylacetate were obtained in a 3.2: 1 ratio.9 By method B, the yield …
Number of citations: 20 www.sciencedirect.com
A Padwa, DN Kline, BH Norman - The Journal of Organic …, 1989 - ACS Publications
The 1, 3-dipolar cycloaddition of A-phenyl-C-phenylnitrone with several allenes containing electron-withdrawing groups has been investigated. The cycloaddition proceeds in good …
Number of citations: 59 pubs.acs.org
S Sumida, M Ohga, J Mitani… - Journal of the American …, 2000 - ACS Publications
… Ethyl 3-oxo-5-phenylpentanoate 9 was treated with Ru 2 Cl 4 (S-BINAP) 2 ·NEt 3 catalyst under 20 Kgf/cm 2 hydrogen atmosphere at 30 C to give ethyl (3S)-3-hydroxy-5-…
Number of citations: 113 pubs.acs.org
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
MB Dewal, AS Wani, C Vidaillac, D Oupický… - European journal of …, 2012 - Elsevier
… The unconstrained compounds 2 and 4 were prepared using similar methodology starting from the ethyl 3-oxo-5-phenylpentanoate, 13 (Scheme 2)… Ethyl 3-oxo-5-phenylpentanoate (13) …
Number of citations: 66 www.sciencedirect.com
L Peng, H Wang, C Peng, K Ding, Q Zhu - Synthesis, 2011 - thieme-connect.com
… Reactions of 3a with ethyl 3-oxohexanoate (4b) and ethyl 3-oxo-5-phenylpentanoate (4c) provided the corresponding n-propyl- and phenethyl-substituted 5k and 5l in excellent yields. …
Number of citations: 5 www.thieme-connect.com
A Padwa, SF Hornbuckle, GE Fryxell… - The Journal of Organic …, 1989 - ACS Publications
The rhodium (II) acetate catalyzed behavior of o-[(propenyloxy) methyl]-a-diazoacetophenone was studied. The results obtained are consistent with a mechanism in which the key step …
Number of citations: 116 pubs.acs.org

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